5-Nitro-2-sulfanylbenzoic acid 5-Nitro-2-sulfanylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 99334-37-9
VCID: VC3939209
InChI: InChI=1S/C7H5NO4S/c9-7(10)5-3-4(8(11)12)1-2-6(5)13/h1-3,13H,(H,9,10)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S
Molecular Formula: C7H5NO4S
Molecular Weight: 199.19 g/mol

5-Nitro-2-sulfanylbenzoic acid

CAS No.: 99334-37-9

Cat. No.: VC3939209

Molecular Formula: C7H5NO4S

Molecular Weight: 199.19 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-2-sulfanylbenzoic acid - 99334-37-9

Specification

CAS No. 99334-37-9
Molecular Formula C7H5NO4S
Molecular Weight 199.19 g/mol
IUPAC Name 5-nitro-2-sulfanylbenzoic acid
Standard InChI InChI=1S/C7H5NO4S/c9-7(10)5-3-4(8(11)12)1-2-6(5)13/h1-3,13H,(H,9,10)
Standard InChI Key YHKUPPYODIHLRV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s benzene core is functionalized with a carboxylic acid (-COOH) at position 1, a sulfanyl (-SH) group at position 2, and a nitro (-NO₂) group at position 5. This arrangement creates a polarized electronic environment, with the nitro group inducing meta-directing effects and the thiol contributing to redox activity . X-ray crystallography of analogous structures reveals planar geometry, with intramolecular hydrogen bonding between the -SH and -COOH groups stabilizing the conformation .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₇H₅NO₄S
Molecular Weight199.18 g/mol
Melting Point210–215°C (decomposes)
λₘₐₛ (UV-Vis)412 nm (ε = 14,150 M⁻¹cm⁻¹)
pKa (COOH)~2.1
pKa (SH)~8.7

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves nitration of 2-mercaptobenzoic acid. In a typical procedure, 2-mercaptobenzoic acid is treated with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group occupying the para position relative to the thiol . Yields range from 60–75%, with impurities including positional isomers (e.g., 4-nitro derivatives) and over-nitrated byproducts.

Industrial Production Challenges

Scale-up faces hurdles due to exothermic nitration and thiol oxidation risks. Patent EP0916653B1 describes a pressurized nitration method for 4-nitro-2-sulphobenzoic acid, suggesting adaptations for the 5-nitro isomer:

  • Reactor Design: Hastelloy C-276 autoclaves resist nitric acid corrosion.

  • Temperature Control: Maintaining 120–140°C prevents runaway reactions.

  • Byproduct Management: Nitrogen oxide off-gases are scrubbed with alkaline solutions.

Post-synthesis, the crude product is purified via recrystallization from ethanol/water (1:3 v/v), achieving ≥98% purity by HPLC .

Reactivity and Functionalization

Thiol-Based Reactions

The -SH group participates in:

  • Disulfide Formation: Oxidation with H₂O₂ yields 5-nitro-2,2'-dithiobisbenzoic acid, a chromogenic agent for thiol quantification .

  • Metal Coordination: Silver(I) ions form stable Ag-S complexes, as evidenced by shifts in FT-IR (S-H stretch at 2560 cm⁻¹ disappears upon Ag⁺ addition) .

Nitro Group Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, producing 5-amino-2-sulfanylbenzoic acid—a precursor for azo dyes and pharmaceutical intermediates .

Applications in Materials Science

Nanomaterial Synthesis

The compound serves as a capping agent for silver nanoclusters (AgNCs). Studies on analogous structures show:

  • Size Control: AgNCs <5 nm diameter form at 0.1 mM ligand concentration.

  • Antimicrobial Activity: AgNCs inhibit E. coli (MIC = 12.5 µg/mL) via membrane disruption .

Table 2: Comparative Performance of Metal Nanoclusters

LigandMetalSize (nm)MIC (µg/mL)
5-Nitro-2-sulfanylBAAg3.8 ±0.212.5
CitrateAu15.0>100
GlutathioneAg2.18.3

Biochemical and Environmental Relevance

Enzyme Modulation

The thiol group interacts with cysteine proteases:

  • Papain Inhibition: IC₅₀ = 45 µM, competitive inhibition confirmed via Lineweaver-Burk plots .

  • Arsenate Reductase Activation: Enhances Staphylococcus aureus ArsC activity 3-fold, enabling As(V)→As(III) reduction .

Environmental Remediation

In soil slurry experiments (pH 6.8, 25°C), the compound accelerates arsenic mobilization by 40% within 72 h, facilitating phytoremediation .

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